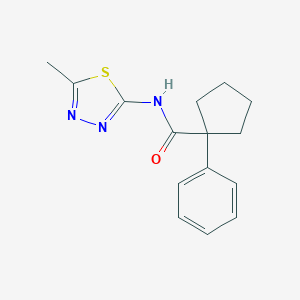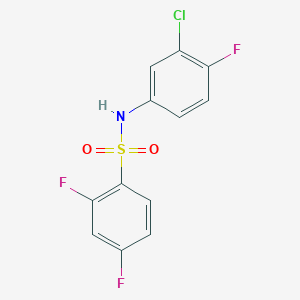
N-benzyl-3-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-methoxy-N-methylbenzamide, also known as BZ-1, is a chemical compound that has been studied for its potential applications in scientific research. It is a benzamide derivative that is structurally similar to other psychoactive compounds, such as benzodiazepines and phenethylamines. In
Aplicaciones Científicas De Investigación
N-benzyl-3-methoxy-N-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and may have potential applications in the treatment of anxiety and sleep disorders. This compound has also been studied for its potential as a research tool for studying the GABA-A receptor, which is a target of many psychoactive compounds.
Mecanismo De Acción
N-benzyl-3-methoxy-N-methylbenzamide is believed to exert its effects through modulation of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the receptor, enhancing the effects of GABA and increasing chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release, resulting in the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models, and may have potential applications in the treatment of anxiety and sleep disorders. It has also been shown to have anticonvulsant effects in animal models, suggesting that it may have potential applications in the treatment of epilepsy. This compound has been shown to have a relatively short half-life in vivo, which may limit its clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-methoxy-N-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. This compound has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the receptor. However, this compound has several limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which may limit its usefulness in animal studies. It also has a low solubility in aqueous solutions, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-benzyl-3-methoxy-N-methylbenzamide. One area of research is the development of more potent and selective this compound analogues, which may have improved pharmacological properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential clinical applications. Finally, the study of the effects of this compound on other neurotransmitter systems, such as the glutamate system, may provide new avenues for the development of novel psychoactive compounds.
Métodos De Síntesis
The synthesis of N-benzyl-3-methoxy-N-methylbenzamide involves several steps, including the reaction of benzyl chloride with 3-methoxyaniline to form N-benzyl-3-methoxyaniline. This intermediate is then reacted with methyl chloroformate to form N-benzyl-3-methoxy-N-methylcarbamate. Finally, the carbamate is hydrolyzed to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-benzyl-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3 |
Clave InChI |
UEZXKKRLOIXLST-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)





![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)
